methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methyl-1H-pyrazole with appropriate reagents to introduce the carboxylate group. One common method involves the use of methyl chloroformate as a reagent under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar synthetic applications and as a reagent in organic synthesis.
4-Methyl-1H-pyrazole: Employed as an intermediate in organic synthesis and as an alcohol dehydrogenase inhibitor.
Uniqueness
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
methyl 1-[(4-methylpyrazol-1-yl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-8-5-11-14(6-8)7-13-4-3-9(12-13)10(15)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
FUMUIZANLQXVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CN2C=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.